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aminocyclopropanecarboxylate

Cat. No.: B1297192 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-1-aminocyclopropancarboxylat ist ein vielseitiger Baustein in der organischen

Synthese und von besonderem Interesse für die agrochemische und pharmazeutische

Forschung. Als Derivat der 1-Aminocyclopropan-1-carbonsäure (ACC), dem unmittelbaren

Vorläufer des Pflanzenhormons Ethylen, dienen seine Abkömmlinge zur Untersuchung der

Ethylen-Biosynthese.[1] Darüber hinaus zeigen neuere Studien, dass Derivate von

Aminocyclopropanen als Modulatoren am N-Methyl-D-Aspartat (NMDA)-Rezeptor im

Zentralnervensystem (ZNS) wirken können, was sie zu interessanten Kandidaten für die

Arzneimittelentwicklung macht.[2][3] Diese Anwendungsbeispiele beschreiben detaillierte

Protokolle für die Derivatisierung der primären Aminogruppe von Ethyl-1-

aminocyclopropancarboxylat mittels Acylierung, Sulfonylierung und reduktiver Aminierung.

N-Acylierung: Synthese von Amiden
Die N-Acylierung ist eine fundamentale Methode zur Bildung von Amidbindungen, die in

zahlreichen biologisch aktiven Molekülen vorkommen. Diese Reaktion ermöglicht die

Einführung einer Vielzahl von funktionellen Gruppen, um die physikochemischen und

pharmakologischen Eigenschaften des Moleküls zu modifizieren.

Experimentelles Protokoll: N-Acetylierung mit Essigsäureanhydrid
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Reagenzien und Materialien:

Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

Triethylamin (TEA)

Essigsäureanhydrid

Dichlormethan (DCM), wasserfrei

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Magnesiumsulfat (MgSO₄)

Magnetrührer, Rundkolben, Tropftrichter

Durchführung:

In einem trockenen 25-ml-Rundkolben werden 1,0 g Ethyl-1-aminocyclopropancarboxylat-

Hydrochlorid in 10 ml wasserfreiem DCM suspendiert.

Unter Rühren wird die Suspension auf 0 °C abgekühlt (Eisbad).

Langsam werden 1,5 Äquivalente Triethylamin zugetropft, um das Hydrochlorid zu

neutralisieren.

Anschließend werden 1,2 Äquivalente Essigsäureanhydrid langsam über einen

Tropftrichter zugegeben.

Die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der

Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

Nach Abschluss der Reaktion wird die Mischung mit 10 ml gesättigter NaHCO₃-Lösung

versetzt und kräftig geschüttelt.

Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit DCM

extrahiert.
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Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das

Lösungsmittel im Vakuum entfernt.

Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel gereinigt werden.

Tabelle 1: Repräsentative Ergebnisse der N-Acylierung

Acylierungsmi
ttel

Base Lösungsmittel
Reaktionszeit
(h)

Ausbeute (%)

Essigsäureanhyd

rid
Triethylamin DCM 2 >90

Benzoylchlorid Pyridin DCM 3 ca. 85

Propionylchlorid Triethylamin THF 2.5 ca. 88

Workflow der N-Acylierung
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Startmaterialien

Reaktionsschritte

Aufarbeitung
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1. Lösen in
wasserfreiem DCM

Acylierungsmittel
(z.B. Essigsäureanhydrid)

4. Zugabe des
Acylierungsmittels

Base (z.B. TEA)

3. Neutralisation mit Base

2. Abkühlen auf 0 °C

5. Rühren bei
Raumtemperatur

6. Quenchen mit
NaHCO₃-Lösung

7. Extraktion mit DCM

8. Trocknen über MgSO₄

9. Einengen im Vakuum

N-Acyliertes Derivat

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
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N-Sulfonylierung: Synthese von Sulfonamiden
Die N-Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von

Verbindungen mit vielfältigen pharmakologischen Aktivitäten, einschließlich antibakterieller und

antidiabetischer Eigenschaften.

Experimentelles Protokoll: N-Tosylierung mit Tosylchlorid

Reagenzien und Materialien:

Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

Pyridin, wasserfrei

p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)

Dichlormethan (DCM), wasserfrei

1 M Salzsäure (HCl)

Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

1,0 g Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid wird in 15 ml einer Mischung aus

DCM und wasserfreiem Pyridin (2:1) gelöst.

Die Lösung wird auf 0 °C abgekühlt.

1,3 Äquivalente Tosylchlorid werden portionsweise unter Rühren zugegeben.

Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt.

Nach Abschluss der Reaktion wird die Mischung mit 1 M HCl gewaschen, um

überschüssiges Pyridin zu entfernen.

Die organische Phase wird abgetrennt, mit Wasser gewaschen, über Na₂SO₄ getrocknet

und im Vakuum eingeengt.
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Das resultierende N-Tosyl-Derivat wird durch Umkristallisation oder

Säulenchromatographie gereinigt.

Tabelle 2: Repräsentative Ergebnisse der N-Sulfonylierung

Sulfonylierung
smittel

Base Lösungsmittel
Reaktionszeit
(h)

Ausbeute (%)

p-

Toluolsulfonylchl

orid

Pyridin DCM 5 ca. 80

Methansulfonylc

hlorid
Triethylamin DCM 4 ca. 85

Benzolsulfonylchl

orid
Pyridin THF 6 ca. 78

Workflow der N-Sulfonylierung
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Ethyl-1-aminocyclopropancarboxylat
+

p-Toluolsulfonylchlorid
+

Pyridin in DCM

1. Mischen und Kühlen
auf 0 °C

2. Rühren bei Raumtemperatur
(4-6 Stunden)

3. Waschen mit 1 M HCl

4. Trocknen und Einengen

N-Tosyl-Derivat

Click to download full resolution via product page

Abbildung 2: Vereinfachter Arbeitsablauf für die N-Tosylierung.

N-Alkylierung: Reduktive Aminierung
Die reduktive Aminierung ist eine effiziente Methode zur Bildung von sekundären und tertiären

Aminen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in

Gegenwart eines Reduktionsmittels.[4][5][6]

Experimentelles Protokoll: Reduktive Aminierung mit Benzaldehyd
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Reagenzien und Materialien:

Ethyl-1-aminocyclopropancarboxylat

Benzaldehyd

Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Methanol (MeOH)

Essigsäure

Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

Ethylacetat (EtOAc)

Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

In einem Rundkolben werden 1,0 Äquivalent Ethyl-1-aminocyclopropancarboxylat und 1,1

Äquivalente Benzaldehyd in Methanol gelöst.

Einige Tropfen Essigsäure werden als Katalysator für die Iminbildung zugegeben.

Die Mischung wird 1 Stunde bei Raumtemperatur gerührt.

Anschließend werden 1,5 Äquivalente Natriumcyanoborhydrid portionsweise zugegeben.

Die Reaktion wird über Nacht bei Raumtemperatur gerührt.

Das Lösungsmittel wird im Vakuum entfernt.

Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter NaHCO₃-Lösung

gewaschen.

Die organische Phase wird über MgSO₄ getrocknet, filtriert und eingeengt.
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Das Produkt, Ethyl-1-(benzylamino)cyclopropancarboxylat, wird durch

Säulenchromatographie gereinigt.

Tabelle 3: Repräsentative Ergebnisse der reduktiven Aminierung

Carbonylverbi
ndung

Reduktionsmit
tel

Lösungsmittel
Reaktionszeit
(h)

Ausbeute (%)

Benzaldehyd NaBH₃CN MeOH 12 ca. 75

Aceton NaBH(OAc)₃ DCM 16 ca. 70

Cyclohexanon NaBH₃CN MeOH 14 ca. 72

Workflow der reduktiven Aminierung

Imin-Bildung (in situ)

Reduktion

Ethyl-1-aminocyclopropan-
carboxylat

Imin-Intermediat

Aldehyd / Keton

N-Alkyliertes Produkt

Reduktion

Reduktionsmittel
(z.B. NaBH₃CN)

Click to download full resolution via product page

Abbildung 3: Logischer Ablauf der reduktiven Aminierung.

Anwendungsbereiche der Derivate
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1. Agrarwissenschaften: Regulierung der Ethylen-Biosynthese

1-Aminocyclopropan-1-carbonsäure (ACC) ist der direkte Vorläufer von Ethylen, einem

Pflanzenhormon, das Prozesse wie Fruchtreifung, Seneszenz und Stressantworten steuert. Die

Derivatisierung der Aminogruppe von ACC oder seinen Estern kann zu Verbindungen führen,

die die Enzyme der Ethylen-Biosynthese, wie die ACC-Synthase (ACS) oder die ACC-Oxidase

(ACO), hemmen.[7][8] Solche Inhibitoren sind wertvolle Werkzeuge in der

Grundlagenforschung und haben Potenzial als Agrochemikalien zur Verlängerung der

Haltbarkeit von Obst und Gemüse.

Signalweg der Ethylen-Biosynthese

Methionin

S-Adenosyl-Methionin
(SAM)

SAMS

1-Aminocyclopropan-1-
carbonsäure (ACC)

ACS

Ethylen

ACO

ACC-Synthase
(ACS)

ACC-Oxidase
(ACO)

N-derivatisierte
ACC-Analoga
(Inhibitoren)

Click to download full resolution via product page

Abbildung 4: Vereinfachter Signalweg der Ethylen-Biosynthese und potenzielle Hemmung

durch ACC-Derivate.

2. Arzneimittelentwicklung: Modulation von NMDA-Rezeptoren
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Der N-Methyl-D-Aspartat (NMDA)-Rezeptor ist ein ionotroper Glutamatrezeptor, der eine

entscheidende Rolle bei der synaptischen Plastizität, dem Lernen und dem Gedächtnis spielt.

Eine Dysfunktion der NMDA-Rezeptoren wird mit verschiedenen neurologischen und

psychiatrischen Erkrankungen in Verbindung gebracht.[2][3] 1-Aminocyclopropan-1-

carbonsäure (ACC) und einige seiner Derivate können als partielle Agonisten oder

Antagonisten an der Glycin-Bindungsstelle des NMDA-Rezeptors wirken.[2] Die Derivatisierung

von Ethyl-1-aminocyclopropancarboxylat bietet die Möglichkeit, die Selektivität und

Wirksamkeit für diese Zielstruktur zu optimieren und neue Therapeutika für ZNS-Erkrankungen

zu entwickeln.

Logische Beziehung bei der NMDA-Rezeptor-Modulation
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Abbildung 5: Logischer Zusammenhang von der Derivatisierung bis zur potenziellen

therapeutischen Anwendung.

Zusammenfassung und Ausblick:

Die hier vorgestellten Protokolle bieten eine Grundlage für die Synthese einer Vielzahl von

Derivaten des Ethyl-1-aminocyclopropancarboxylats. Die systematische Modifikation der

Aminogruppe ermöglicht die Erforschung von Struktur-Wirkungs-Beziehungen und die
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Entwicklung neuer Moleküle für Anwendungen in der Landwirtschaft und der Medizin.

Insbesondere das Potenzial als Modulatoren von NMDA-Rezeptoren eröffnet ein

vielversprechendes Feld für die Entwicklung neuartiger ZNS-Therapeutika. Zukünftige Arbeiten

sollten sich auf die Synthese und biologische Testung diverser Bibliotheken von Derivaten

konzentrieren, um hochpotente und selektive Wirkstoffe zu identifizieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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